

# An In-depth Technical Guide to Benzyldimethylstearylammmonium Chloride (CAS 122-19-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benzyldimethylstearylammmonium  
chloride*

Cat. No.: *B030447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzyldimethylstearylammmonium chloride** (BDMSAC), also known as Stearalkonium Chloride, is a quaternary ammonium compound with the CAS number 122-19-0. It is a cationic surfactant widely utilized across various industries, including pharmaceuticals, cosmetics, and industrial applications.[1][2] Its molecular structure, featuring a long hydrophobic stearyl chain, a hydrophilic quaternary ammonium headgroup, and a benzyl group, imparts a unique combination of surface-active, antimicrobial, and conditioning properties. This guide provides a comprehensive technical overview of BDMSAC, focusing on its physicochemical properties, biological activities, and relevant experimental methodologies.

## Physicochemical Properties

BDMSAC is typically a white to light yellow solid, powder, or viscous liquid, depending on its purity.[3] It is soluble in water and various organic solvents such as ethanol, chloroform, benzene, and acetone.[4] As a cationic surfactant, it effectively reduces surface tension. The pH of a 1% aqueous solution typically ranges from 5 to 8.[5]

Table 1: Physicochemical Properties of **Benzyldimethylstearylammmonium Chloride**

Property	Value	Reference(s)
CAS Number	122-19-0	[3][6]
Molecular Formula	C27H50ClN	[5][6]
Molecular Weight	424.15 g/mol	[5][6]
Appearance	White to light yellow solid, powder, or viscous liquid	[3]
Solubility	Soluble in water, ethanol, chloroform, benzene, acetone	[4]
pH (1% aqueous solution)	5 - 8	[5]
Melting Point	Approximately 230°C (literature value)	[7]
Boiling Point	Decomposes at 120°C (literature value)	[4][7]

## Mechanism of Action

The primary mechanism of action for **benzyl dimethyl stearyl ammonium chloride**, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.[8] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial or fungal cell membrane, such as phospholipids and proteins. This electrostatic interaction facilitates the insertion of the long hydrophobic stearyl tail into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[4]

At sub-inhibitory concentrations, it can induce morphological changes in bacteria, such as filamentation in *Escherichia coli*. [9]

## Biological Activities and Applications in Drug Development

**Benzyltrimethylstearylammmonium chloride** exhibits a broad spectrum of biological activities, making it a valuable compound in drug development and formulation.

## Antimicrobial Activity

BDMSAC is an effective biocide against a wide range of bacteria and fungi.[8] Its antimicrobial efficacy makes it suitable for use as a preservative in pharmaceutical and cosmetic formulations to prevent microbial contamination.[1]

Table 2: Antimicrobial Activity of Related Quaternary Ammonium Compounds

Microorganism	Compound	MIC (µg/mL)	Reference(s)
Staphylococcus aureus	Alkyltrimethylbenzylammonium chloride (ADBAC)	0.4 - 1.8	[6][7][10]
Escherichia coli	Alkyltrimethylbenzylammonium chloride (ADBAC)	≤16	[11]
Candida albicans	C16(DAPACl)2 (a dicationic cationic surfactant)	16	[12]

Note: MIC values for **Benzyltrimethylstearylammmonium chloride** are not readily available in the provided search results. The data presented is for structurally similar quaternary ammonium compounds and may serve as a reference.

## Cytotoxicity

As a membrane-active agent, **benzyltrimethylstearylammmonium chloride** can exhibit cytotoxicity, particularly at higher concentrations. This is a critical consideration in its application in drug formulations and personal care products. The mode of cell death induced can be dose-dependent, with necrosis occurring at high concentrations and apoptosis at lower concentrations.[13]

Table 3: Toxicological Data for **Benzyltrimethylstearylammmonium Chloride**

Test	Species	Result	Reference(s)
Acute Oral LD50	Rat	0.5 - 1.25 g/kg (25% aqueous solution)	[8]
Acute Oral LD50	Mouse	0.760 g/kg	[14]
Skin Irritation	Human	Can cause irritation, especially in individuals with sensitive skin	[15]

Note: Specific IC50 values for **benzyldimethylstearylammmonium chloride** on human cell lines were not found in the provided search results. The data indicates a moderate hazard, with concerns for skin irritation and potential for inflammatory responses at high doses.[15]

## Skin Permeation Enhancement

Cationic surfactants like **benzyldimethylstearylammmonium chloride** can act as skin permeation enhancers, facilitating the transdermal delivery of drugs.[11] The mechanism is believed to involve the disruption of the stratum corneum's lipid barrier, thereby increasing the permeability of the skin to co-administered therapeutic agents. This effect is attributed to the interaction of the surfactant with intercellular keratin and the swelling of the stratum corneum. [11]

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of **benzyldimethylstearylammmonium chloride**.

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) in a suitable broth medium to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- Serial Dilution: Prepare a series of twofold dilutions of **benzyltrimethylstearylammmonium chloride** in a 96-well microtiter plate using the appropriate broth medium.
- Inoculation: Add an equal volume of the prepared inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
- Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

## Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

- Cell Seeding: Seed human cell lines (e.g., human dermal fibroblasts, keratinocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **benzyltrimethylstearylammmonium chloride** for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

## In Vitro Skin Permeation Study (Franz Diffusion Cell)

The Franz diffusion cell is a common apparatus used to study the permeation of substances through skin.

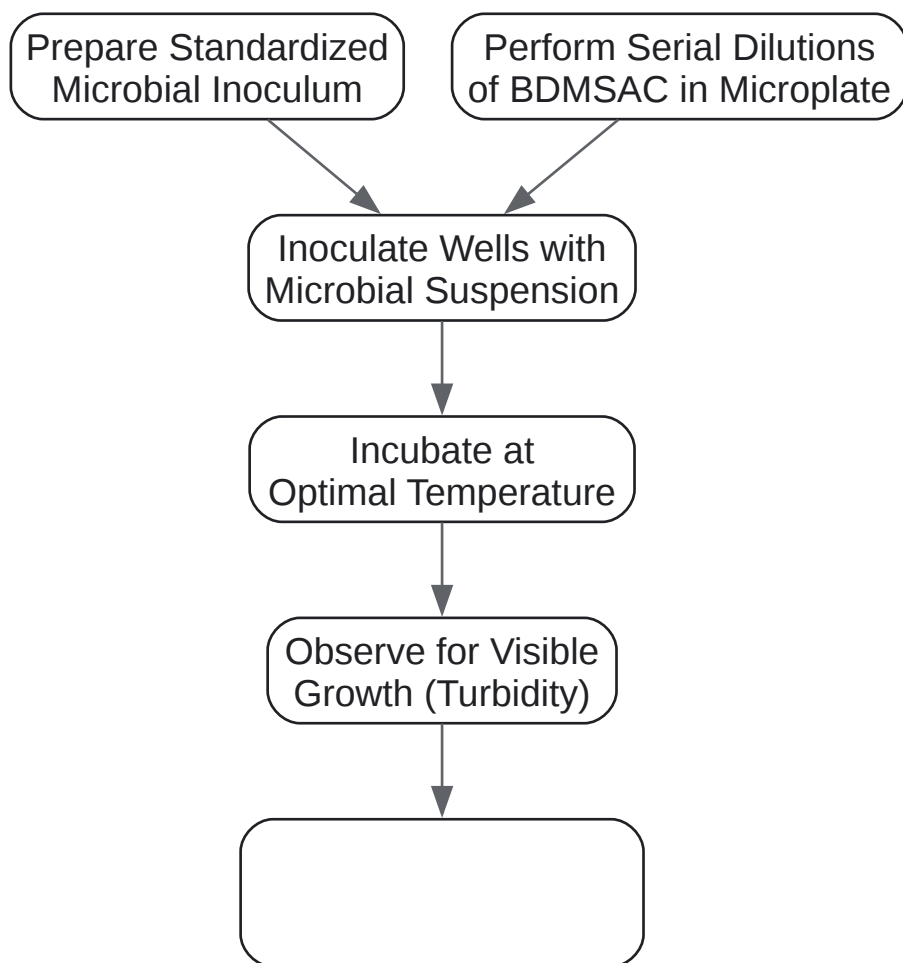
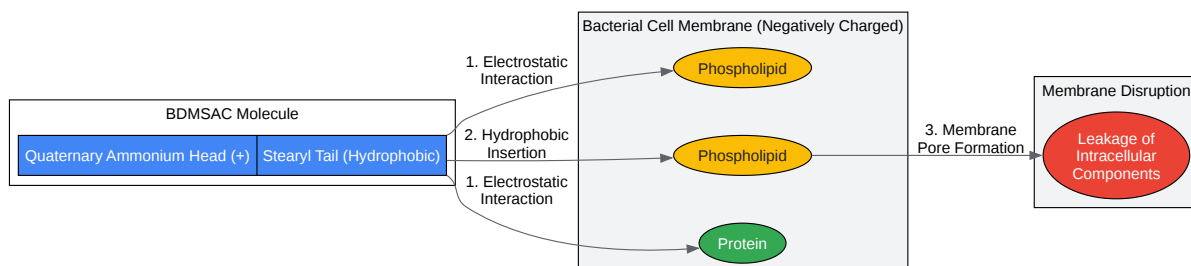
Protocol:

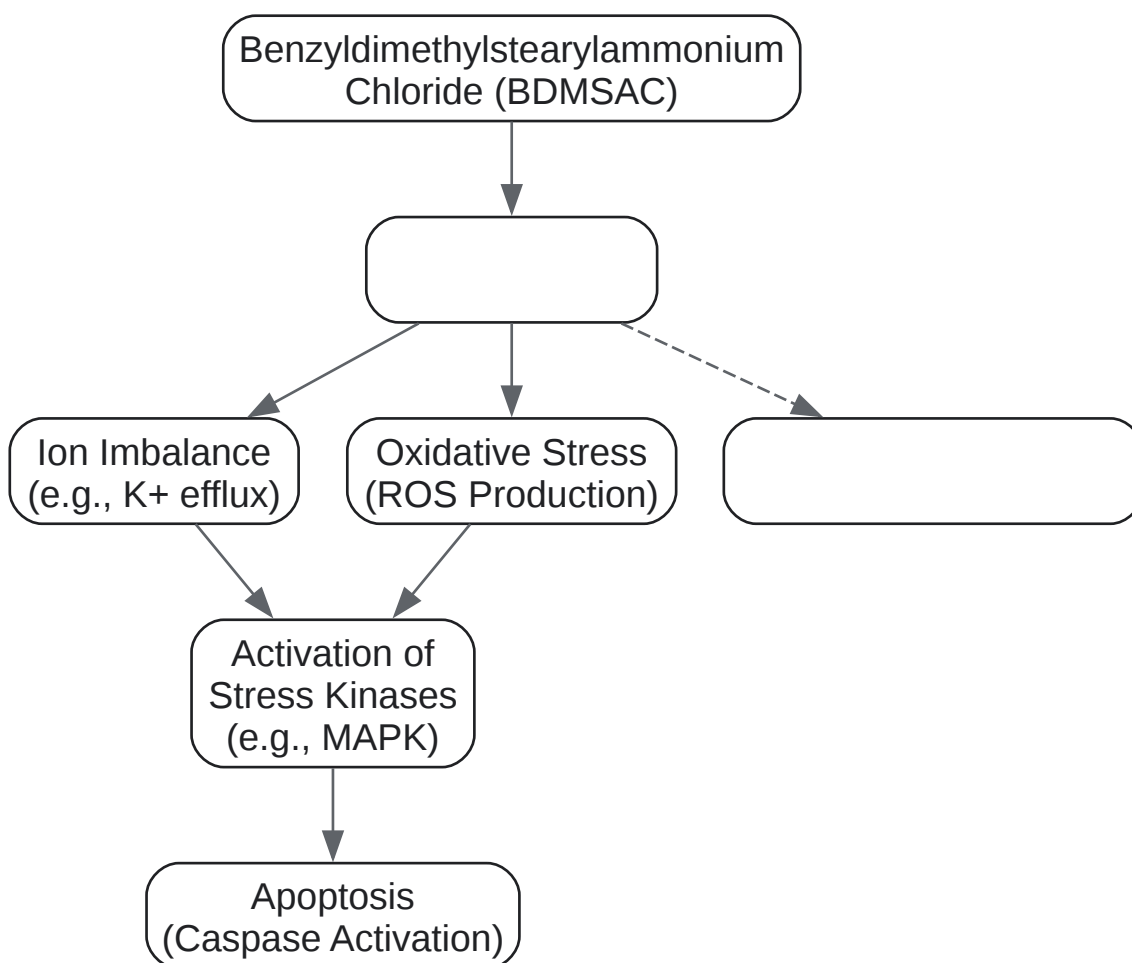
- **Skin Preparation:** Use excised human or animal skin (e.g., porcine ear skin) and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- **Formulation Application:** Apply a formulation containing the drug and **benzyltrimethylstearyl ammonium chloride** as a permeation enhancer to the surface of the skin in the donor compartment.
- **Receptor Phase:** Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at a constant temperature (typically 32°C or 37°C) with continuous stirring.
- **Sampling:** At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh receptor fluid.
- **Quantification:** Analyze the concentration of the permeated drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Analysis:** Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and enhancement ratio (the ratio of flux with the enhancer to the flux without the enhancer).

## Visualizations

### Proposed Antimicrobial Mechanism of Action

The following diagram illustrates the proposed mechanism by which **benzyltrimethylstearyl ammonium chloride** disrupts a bacterial cell membrane.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Stearalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on *Pseudomonas fluorescens* - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. [cir-safety.org](http://cir-safety.org) [[cir-safety.org](http://cir-safety.org)]
- 5. Disinfectant and Antimicrobial Susceptibility Studies of Staphylococcus aureus Strains and ST398-MRSA and ST5-MRSA Strains from Swine Mandibular Lymph Node Tissue, Commercial Pork Sausage Meat and Swine Feces - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. [research.brighton.ac.uk](http://research.brighton.ac.uk) [[research.brighton.ac.uk](http://research.brighton.ac.uk)]
- 8. [cir-reports.cir-safety.org](http://cir-reports.cir-safety.org) [[cir-reports.cir-safety.org](http://cir-reports.cir-safety.org)]
- 9. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics | MDPI [[mdpi.com](http://mdpi.com)]
- 10. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 12. Biofilm eradication and antifungal mechanism of action against Candida albicans of cationic diccephalic surfactants with a labile linker - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 14. [cir-reports.cir-safety.org](http://cir-reports.cir-safety.org) [[cir-reports.cir-safety.org](http://cir-reports.cir-safety.org)]
- 15. [russellorganics.com](http://russellorganics.com) [[russellorganics.com](http://russellorganics.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyldimethylstearylammmonium Chloride (CAS 122-19-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030447#benzyldimethylstearylammmonium-chloride-cas-number-122-19-0>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)